Betamethasone 21-valerate

Description

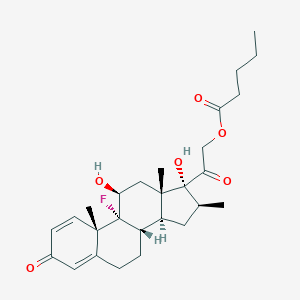

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(32)34-15-22(31)27(33)16(2)12-20-19-9-8-17-13-18(29)10-11-24(17,3)26(19,28)21(30)14-25(20,27)4/h10-11,13,16,19-21,30,33H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEROCCAEIIKMJT-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30945051 | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2240-28-0 | |

| Record name | Betamethasone 21-valerate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2240-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Betamethasone 21-valerate (beta) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002240280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2240-28-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BETAMETHASONE 21-VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW52JZ3627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Betamethasone 21-Valerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone (B1666872) 21-valerate, a potent synthetic glucocorticoid, exerts its significant anti-inflammatory, immunosuppressive, and anti-proliferative effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide delineates the core mechanism of action of betamethasone 21-valerate, commencing with its binding to the cytosolic GR and the subsequent nuclear translocation of the activated receptor complex. The guide further explores the dual modalities of gene regulation—transactivation and transrepression—that underpin its therapeutic efficacy. Key signaling pathways, including the inhibition of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), are detailed. Additionally, the induction of anti-inflammatory proteins, notably Annexin A1 (Lipocortin-1), and the subsequent suppression of inflammatory mediators are discussed. This document provides a comprehensive overview of the molecular interactions and signaling cascades, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

This compound is a mid-potency topical corticosteroid widely utilized in the management of various inflammatory and autoimmune dermatological conditions. Its therapeutic efficacy is a direct consequence of its molecular interactions with the glucocorticoid signaling pathway. Understanding the precise mechanism of action at a molecular level is paramount for the rational design of new glucocorticoid receptor modulators with improved therapeutic indices. This guide provides a detailed exploration of these mechanisms.

Glucocorticoid Receptor Binding and Activation

The primary intracellular target of this compound is the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily of ligand-dependent transcription factors.

Upon entering the cell, the lipophilic this compound molecule binds to the ligand-binding domain of the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs. This unmasking of the nuclear localization signals allows the activated ligand-GR complex to translocate into the nucleus.

Data Presentation: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |

| Dexamethasone | 1.0 | |

| Betamethasone | 1.0 | |

| Betamethasone 17-valerate | 5.0 | |

| Betamethasone 21-acetate | 0.6 |

Modulation of Gene Expression

Once in the nucleus, the activated GR dimerizes and interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to either an increase (transactivation) or a decrease (transrepression) in gene transcription.

Transactivation: Upregulation of Anti-inflammatory Genes

The GR-dimer complex binds to GREs to enhance the transcription of anti-inflammatory genes. A primary example is the induction of Annexin A1 (ANXA1) , also known as Lipocortin-1. ANXA1 is a key mediator of the anti-inflammatory effects of glucocorticoids. It inhibits phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, blocks the downstream production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Transrepression: Downregulation of Pro-inflammatory Genes

A crucial aspect of the anti-inflammatory action of this compound is the repression of pro-inflammatory gene expression. This is primarily achieved through interference with the activity of key pro-inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .

-

Inhibition of NF-κB: The activated GR can physically interact with the

Physicochemical Properties of Betamethasone 21-Valerate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with prominent anti-inflammatory and immunosuppressive properties. As a 21-valerate ester of betamethasone, its physicochemical characteristics are pivotal to its formulation, stability, delivery, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows to support research and development activities.

Chemical and Physical Properties

This compound is a white or almost white, crystalline powder. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |

| Molecular Formula | C₂₇H₃₇FO₆ | |

| Molecular Weight | 476.58 g/mol | |

| Appearance | White or off-white crystalline powder | |

| Melting Point | Approximately 190°C (with decomposition) to 220°C |

Solubility

The solubility of this compound is a critical factor in its formulation, particularly for topical and parenteral dosage forms. It is characterized by its lipophilic nature.

| Solvent | Solubility | Reference |

| Water | Practically insoluble | |

| Ethanol (95%) | Soluble (62 mg/mL) | |

| Methanol (B129727) | Sparingly soluble | |

| Chloroform | Freely soluble | |

| Diethyl ether | Slightly soluble | |

| Acetone | Soluble | |

| DMSO | Soluble |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25°C and 37°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is recommended.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Analyze the diluted sample using the HPLC method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or other appropriate units.

-

Partition Coefficient (LogP) and Dissociation Constant (pKa)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption and distribution. The pKa provides insight into the ionization state of a molecule at different pH values.

| Parameter | Value | Method | Reference |

| LogP | 3.6 - 3.9 (Computed) | ||

| pKa | Not experimentally determined in literature. Predicted value is approximately 12.0. | Predicted |

Experimental Protocol: LogP Determination by HPLC

This method provides an indirect estimation of LogP based on the retention time of the analyte in a reversed-phase HPLC system.

-

System Preparation:

-

Use a reversed-phase HPLC column (e.g., C18).

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

-

Standard Selection:

-

Select a series of standard compounds with known LogP values that bracket the expected LogP of this compound.

-

-

Chromatographic Analysis:

-

Inject the standard compounds and this compound into the HPLC system under isocratic conditions.

-

Record the retention time (t_R) for each compound.

-

Determine the void time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculation:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0.

-

Create a calibration curve by plotting the log k' of the standard compounds against their known LogP values.

-

Determine the LogP of this compound by interpolating its log k' value on the calibration curve.

-

Experimental Protocol: pKa Determination by Potentiometric Titration

Given the absence of hydroxyl groups amenable to straightforward titration in the physiological pH range, the experimental determination of this compound's pKa is challenging and not commonly reported. However, a general protocol for determining the pKa of a weakly acidic or basic compound is as follows:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the compound in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or ethanol) to ensure solubility.

-

-

Titration Setup:

-

Use a calibrated pH meter with a suitable electrode.

-

Place the sample solution in a thermostatted vessel and stir continuously.

-

-

Titration:

-

Add a standardized titrant (e.g., NaOH for an acidic compound or HCl for a basic compound) in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point can be determined from the inflection point of the first derivative of the titration curve.

-

Polymorphism

Betamethasone valerate (B167501) is known to exhibit polymorphism, meaning it can exist in different crystalline forms. These polymorphs can have different physical properties, including solubility and stability. Form I is reported to be the thermodynamically stable form at room temperature. The investigation of polymorphism is crucial during drug development.

Experimental Protocol: Polymorphism Investigation by DSC and XRD

-

Differential Scanning Calorimetry (DSC):

-

Accurately weigh a small amount of the this compound sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan into the DSC instrument.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or degradation). Different polymorphs will typically exhibit different melting points and heats of fusion.

-

-

X-Ray Powder Diffraction (XRPD):

-

Prepare a flat, uniform sample of the this compound powder.

-

Place the sample in the XRPD instrument.

-

Expose the sample to a monochromatic X-ray beam.

-

Measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline form. Different polymorphs will produce distinct diffraction patterns.

-

Stability

This compound is susceptible to degradation under certain conditions, primarily through hydrolysis and thermal stress. Understanding its stability profile is essential for determining appropriate storage conditions and shelf-life.

| Condition | Stability Profile | Reference |

| pH | Exhibits maximum stability in a pH range of approximately 3.2 to 4.2. | |

| Thermal | Can degrade when exposed to heat, leading to the formation of various degradation products. | |

| Aqueous Solution | Undergoes rearrangement from the 17-valerate to the 21-valerate ester. |

Experimental Protocol: Stability-Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general approach for conducting forced degradation studies to assess the stability of this compound.

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

-

Forced Degradation Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 0.1 N HCl) and heat at a controlled temperature (e.g., 60-80°C) for a specified time.

-

Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified time.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature for a specified time.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified duration.

-

Photodegradation: Expose the drug solution or solid to UV and visible light in a photostability chamber.

-

-

Sample Analysis:

-

After the specified stress period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from all degradation products.

-

-

Data Evaluation:

-

Quantify the amount of remaining intact drug and the formation of any degradation products.

-

Assess the peak purity of the intact drug peak to ensure no co-eluting degradation products.

-

Signaling Pathway and Experimental Workflows

Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The canonical signaling pathway is depicted below.

Caption: Glucocorticoid receptor signaling pathway of this compound.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using HPLC.

The Pharmacokinetics and Metabolism of Betamethasone 21-Valerate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone (B1666872) 21-valerate, a potent synthetic glucocorticoid, is a widely utilized topical anti-inflammatory and immunosuppressive agent. Its clinical efficacy is intrinsically linked to its pharmacokinetic and metabolic profile, which governs its absorption into the skin, distribution throughout the body, biotransformation into various metabolites, and subsequent excretion. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of betamethasone 21-valerate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacokinetics

The systemic exposure to this compound following topical administration is a critical consideration in its therapeutic use. The absorption, distribution, metabolism, and excretion (ADME) of this corticosteroid are complex processes influenced by various physiological and formulation-dependent factors.

Absorption

Upon topical application, this compound must penetrate the stratum corneum, the outermost layer of the epidermis, to reach its site of action in the viable layers of the skin. A portion of the applied dose can be absorbed systemically. The extent of percutaneous absorption is influenced by factors such as the integrity of the epidermal barrier, the vehicle in which the corticosteroid is formulated, the use of occlusive dressings, and the anatomical site of application. While systemic absorption is generally low, it can be sufficient to produce systemic effects, especially with prolonged use over large surface areas or on compromised skin.

Distribution

Once absorbed into the systemic circulation, betamethasone is distributed to various tissues. Corticosteroids, in general, are known to bind to plasma proteins, primarily corticosteroid-binding globulin (CBG) and albumin, in varying degrees.

Metabolism

This compound undergoes extensive metabolism, primarily in the liver.[1] The metabolic pathways are complex and involve several key enzymatic reactions. A crucial initial step is the isomerization of betamethasone 17-valerate to this compound, which is considered a more thermodynamically stable ester.[][3][4] This is followed by hydrolysis to the active moiety, betamethasone. Further metabolism of betamethasone involves processes such as 6β-hydroxylation and 11β-hydroxyl oxidation.[5]

Excretion

The metabolites of betamethasone, along with a small amount of unchanged drug, are primarily excreted by the kidneys in the urine.[1][5] Some excretion into the bile also occurs.[1]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for betamethasone, largely derived from studies on betamethasone 17-valerate, which serves as a close proxy for the 21-valerate ester due to their rapid isomerization.

Table 1: Pharmacokinetic Parameters of Betamethasone after Topical and Oral Administration of Betamethasone 17-Valerate in Healthy Subjects [6][7]

| Parameter | Topical Administration (Betamethasone 17-Valerate) | Oral Administration (Betamethasone) |

| Mean Maximum Plasma Concentration (Cmax) | 0.24 ng/mL | 5.0 ng/mL |

| Mean Area Under the Curve (AUC) | 7.74 ng·h/mL | 75.4 ng·h/mL |

| Mean Plasma Elimination Half-Life (t½) | 16.6 hours | 8.1 hours |

Table 2: Systemic Pharmacokinetic Parameters of Betamethasone

| Parameter | Value | Reference |

| Plasma Protein Binding | 64% | |

| Systemic Elimination Half-Life | 6.5 hours |

Metabolic Pathways

The metabolism of this compound is a multi-step process. The initial isomerization and subsequent hydrolysis are key activation steps, followed by further hepatic metabolism of the active betamethasone molecule.

Experimental Protocols

A variety of in vivo and in vitro methods are employed to assess the pharmacokinetics and metabolism of topical corticosteroids like this compound.

In Vivo Vasoconstrictor Assay

The vasoconstrictor assay is a widely used pharmacodynamic method to assess the bioequivalence and potency of topical corticosteroids.[8]

Protocol Outline: [9][10][11][12]

-

Subject Selection: Healthy volunteers with normal skin on the forearms are selected.

-

Site Application: A predetermined number of application sites are marked on the volar aspect of the forearms.

-

Dose Application: A standardized amount of the test and reference formulations is applied to the designated sites for a specified duration.

-

Occlusion: The application sites may be occluded to enhance penetration.

-

Removal: The formulations are removed at the end of the application period.

-

Evaluation: The degree of skin blanching (vasoconstriction) is assessed at specified time points after removal, typically using a chromameter to provide objective colorimetric measurements.

-

Data Analysis: The vasoconstriction response is plotted against time, and parameters such as the area under the effect curve (AUEC) are calculated to compare the potency of the formulations.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

In vitro permeation studies using Franz diffusion cells are a valuable tool for assessing the release and penetration of drugs from topical formulations through the skin.[13][14][15][16][17]

Protocol Outline:

-

Skin Preparation: Excised human or animal skin is prepared and mounted on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Formulation Application: A precise amount of the this compound formulation is applied to the skin surface in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline) maintained at a physiological temperature.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis.

-

Analysis: The concentration of betamethasone and its metabolites in the receptor fluid is quantified using a validated analytical method, such as HPLC or LC-MS/MS.

-

Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time to determine the flux and permeability coefficient.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of this compound and its metabolites in biological matrices.

High-Performance Liquid Chromatography (HPLC): [18][19][20][21][22]

-

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.

-

Detection: UV detection is commonly used for the quantification of corticosteroids.

-

Application: HPLC is widely used for the analysis of betamethasone and its esters in pharmaceutical formulations and for stability studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): [23][24][25][26][27]

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

-

Detection: Mass spectrometry allows for the precise identification and quantification of parent drug and metabolites based on their mass-to-charge ratios.

-

Application: LC-MS/MS is the gold standard for the bioanalysis of drugs and metabolites in complex biological matrices such as plasma and urine, offering low limits of detection.

Conclusion

The pharmacokinetics and metabolism of this compound are multifaceted processes that are crucial to its therapeutic efficacy and safety. This technical guide has provided a detailed overview of the absorption, distribution, metabolism, and excretion of this potent corticosteroid, supported by quantitative data and descriptions of key experimental methodologies. The isomerization to this compound and subsequent hydrolysis to the active betamethasone moiety are central to its mechanism of action. A thorough understanding of these processes, facilitated by robust in vivo and in vitro models and sensitive analytical techniques, is paramount for the development of safe and effective topical dermatological therapies.

References

- 1. DailyMed - BETAMETHASONE VALERATE- betamethasone valerate foam aerosol, foam [dailymed.nlm.nih.gov]

- 3. Formulation factors affecting the isomerization rate of betamethasone-17-valerate in a developmental hydrophilic cream - a HPLC and microscopy based stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasma concentrations of betamethasone after topical application of betamethasone 17-valerate: comparison with oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biopharmaservices.com [biopharmaservices.com]

- 9. gmp-compliance.org [gmp-compliance.org]

- 10. fda.gov [fda.gov]

- 11. longdom.org [longdom.org]

- 12. remedypublications.com [remedypublications.com]

- 13. researchgate.net [researchgate.net]

- 14. researchmgt.monash.edu [researchmgt.monash.edu]

- 15. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2.8. Skin Permeation and In Vitro Drug Release Studies [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. HPLC Determination of Betamethasone-17-valerate in Commercial Ointment and Admixtures | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. merckmillipore.com [merckmillipore.com]

- 23. researchgate.net [researchgate.net]

- 24. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 25. Detection and characterization of betamethasone metabolites in human urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. akjournals.com [akjournals.com]

- 27. dshs-koeln.de [dshs-koeln.de]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Betamethasone 21-Valerate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of Betamethasone 21-valerate. Due to the limited availability of direct quantitative binding data for this compound in peer-reviewed literature, this guide focuses on a comparative analysis based on established structure-activity relationships for glucocorticoids, alongside data for relevant comparator compounds. Detailed experimental protocols for determining GR binding affinity and functional activity are also provided.

Introduction to Glucocorticoid Receptor Signaling

Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Upon ligand binding, the receptor undergoes a conformational change, dissociates from the complex, and translocates to the nucleus. Within the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the transactivation or transrepression of gene expression. This modulation of gene expression underlies the anti-inflammatory, immunosuppressive, and metabolic effects of glucocorticoids.

Glucocorticoid Receptor Binding Affinity Data

The binding affinity of a ligand for the GR is a critical determinant of its potency. This is typically quantified by the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50) in competitive binding assays, or as a relative binding affinity (RBA) compared to a standard glucocorticoid like dexamethasone.

The following tables present available quantitative data for key comparator compounds to provide context for the expected binding affinity of this compound.

Table 1: IC50 Values for Glucocorticoid Receptor Binding

| Compound | IC50 (nM) | Species/Tissue | Radioligand | Reference |

| This compound | Not Available | - | - | - |

| Betamethasone 17-valerate | 5 | Human Epidermis | [³H]dexamethasone | MCE |

| Betamethasone 17-valerate | 6 | Mouse Skin | [³H]dexamethasone | MCE |

| Dexamethasone | 5.58 | Not Specified | Not Specified |

Table 2: Relative Binding Affinity (RBA) for Glucocorticoid Receptor

| Compound | RBA (Dexamethasone = 100) | Species/Tissue | Reference |

| This compound | Expected to be lower than Betamethasone | - | |

| Betamethasone | 131.5 | Not Specified | |

| Dexamethasone | 100 | Not Specified |

Experimental Protocols

Accurate determination of GR binding affinity and functional activity requires robust and well-defined experimental protocols. The following sections detail representative methodologies for a competitive radioligand binding assay and a GR-mediated reporter gene assay.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled ligand (competitor) to displace a radiolabeled ligand from the GR. The data are used to determine the IC50 of the competitor, from which the inhibition constant (Ki) can be calculated.

Methodology:

-

Receptor Preparation: A cytosolic fraction containing the GR is prepared from cultured cells (e.g., A549 human lung adenocarcinoma cells) or tissues known to express the receptor.

-

Incubation: The receptor preparation is incubated with a fixed, low concentration of a high-affinity radioligand (e.g., [³H]dexamethasone) and a range of concentrations of the unlabeled test compound (this compound).

-

Equilibrium: The binding reaction is allowed to reach equilibrium, typically by incubating for 18-24 hours at 4°C.

-

Separation: Bound and free radioligand are separated. Common methods include filtration through glass fiber filters or adsorption of the free radioligand to charcoal-dextran followed by centrifugation.

-

Quantification: The radioactivity of the bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled dexamethasone) from total binding. The IC50 value is determined by fitting the specific binding data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Glucocorticoid Receptor Reporter Gene Assay

This cell-based assay measures the functional consequence of GR binding, i.e., the activation of GR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., CV-1 or HEK293) is transiently co-transfected with a GR expression vector and a reporter plasmid containing a luciferase gene under the control of a GRE-containing promoter.

-

Compound Treatment: Transfected cells are treated with a range of concentrations of the test compound (this compound) or a reference agonist (e.g., dexamethasone).

-

Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for GR activation and expression of the reporter gene.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

-

Data Analysis: The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). The dose-response curve is

The Genesis of a Potent Topical Anti-Inflammatory: A Technical History of Betamethasone 21-Valerate and its Clinically Pivotal Isomer

A deep dive into the discovery, synthesis, and mechanistic understanding of Betamethasone (B1666872) 17-Valerate, and the isomeric relationship with Betamethasone 21-Valerate, for researchers, scientists, and drug development professionals.

This technical guide illuminates the historical and scientific journey of Betamethasone Valerate (B167501), a cornerstone in the armamentarium of topical corticosteroids. While the nomenclature often generalizes, the therapeutic efficacy is predominantly attributed to the 17-valerate ester, with the 21-valerate isomer being a less potent, yet important, related compound. This document will dissect the discovery, key experimental evaluations, and the molecular pathways that underpin its potent anti-inflammatory and immunosuppressive actions.

Discovery and Development: A Tale of Two Isomers

The story of Betamethasone Valerate is rooted in the broader quest to enhance the therapeutic index of corticosteroids. Following the initial success of hydrocortisone (B1673445) in the early 1950s, the focus shifted towards synthesizing more potent derivatives with reduced mineralocorticoid side effects.[1] Betamethasone, the parent compound, was first patented in 1958 and received medical approval in the United States in 1961.[2][3] It is a stereoisomer of dexamethasone, differing only in the 16β-methyl group configuration.[2]

The development of esterified corticosteroids was a pivotal step to improve topical delivery and efficacy. In the late 1950s and early 1960s, researchers at both the Schering Corporation and Glaxo Laboratories were instrumental in developing Betamethasone 17-valerate.[4] This specific esterification at the 17-hydroxyl position was designed to enhance the lipophilicity of the molecule, thereby improving its penetration through the stratum corneum.[2]

Betamethasone 17-valerate was first licensed in 1963 and received FDA approval in 1967 under the brand name Valisone.[4][5] It is crucial to note that the clinically utilized and potent form is the 17-valerate ester. This compound is an isomeric impurity that can be generated during the synthesis or as a degradation product of the 17-valerate ester.[6] Studies have shown that the 21-valerate ester possesses only a fraction of the therapeutic potency of its 17-valerate counterpart.[7]

Timeline of Key Developments

| Year | Event | Key Institution(s) | Reference(s) |

| 1952 | Sulzberger and Witten report the first successful use of topical hydrocortisone. | N/A | [1] |

| 1958 | Betamethasone is patented. | Schering Corporation | [2] |

| Late 1950s | Development of Betamethasone 17-valerate begins. | Schering Corporation, Glaxo Laboratories | [4] |

| 1961 | Betamethasone is approved for medical use in the United States. | Schering Corporation | [2] |

| 1962 | McKenzie and Stoughton describe the human vasoconstrictor assay for evaluating topical corticosteroid potency. | N/A | [1] |

| 1963 | Betamethasone 17-valerate is first licensed. | Glaxo Group | [5] |

| 1967 | Betamethasone 17-valerate (as Valisone) receives FDA approval. | Schering Corporation | [4] |

Synthesis and Molecular Structure

The synthesis of Betamethasone 17-valerate involves a multi-step process starting from betamethasone. A common patented method involves the reaction of betamethasone with trimethyl orthovalerate in the presence of a catalyst like p-toluenesulfonic acid. This is followed by controlled hydrolysis with a sulfuric acid solution to yield the 17-valerate ester. The process is designed to favor the formation of the thermodynamically less stable but more active 17-ester over the 21-ester.

The molecular formula for Betamethasone Valerate (both 17- and 21-isomers) is C₂₇H₃₇FO₆. The key structural features include a fluorinated pregnane (B1235032) backbone with a 16β-methyl group, which contributes to its high glucocorticoid activity.

Experimental Protocols

The evaluation of topical corticosteroid potency has historically relied on a few key experimental assays.

The McKenzie-Stoughton Vasoconstrictor Assay

This in vivo assay, developed in 1962 by McKenzie and Stoughton, became a benchmark for assessing the potency of topical corticosteroids.[1] The principle is based on the ability of corticosteroids to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching. The degree of blanching is correlated with the anti-inflammatory activity of the compound.

Protocol Outline:

-

Subject Selection: Healthy volunteers with normal skin on the forearms are selected.

-

Application: A standardized amount of the corticosteroid formulation (e.g., 0.1% Betamethasone Valerate cream) and a control vehicle are applied to designated small areas on the volar aspect of the forearm.

-

Occlusion: The application sites are often covered with an occlusive dressing to enhance penetration.

-

Observation: After a specified period (e.g., 6-18 hours), the dressings are removed, and the degree of vasoconstriction (blanching) is visually assessed by trained observers at various time points.

-

Scoring: The blanching is typically scored on a scale (e.g., 0-4), where 0 represents no vasoconstriction and 4 represents maximal blanching.

Psoriasis Plaque Test

This clinical assay evaluates the efficacy of a topical corticosteroid in a disease model.

Protocol Outline:

-

Patient Selection: Patients with chronic, stable plaque psoriasis are enrolled.

-

Treatment: Symmetrical plaques of similar severity are selected. One plaque is treated with the test corticosteroid, while the other may be treated with a placebo or a comparator drug.

-

Evaluation: The plaques are evaluated at baseline and at regular intervals during the treatment period (e.g., 2-4 weeks).

-

Parameters: Efficacy is assessed based on the reduction in erythema, scaling, and induration (thickness) of the psoriatic plaques.

Mechanism of Action: A Molecular Perspective

Betamethasone Valerate exerts its anti-inflammatory, immunosuppressive, and anti-proliferative effects through its interaction with intracellular glucocorticoid receptors (GR).[8][9]

Signaling Pathway:

-

Cellular Entry: Being lipophilic, Betamethasone Valerate readily diffuses across the cell membrane of target cells (e.g., keratinocytes, fibroblasts, endothelial cells, and immune cells).

-

Receptor Binding: In the cytoplasm, it binds to the GR, which is part of a multiprotein complex including heat shock proteins (HSPs). This binding causes the dissociation of the HSPs.

-

Nuclear Translocation: The activated GR-steroid complex then translocates into the nucleus.

-

Gene Regulation:

-

Transactivation: The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 (annexin-1).

-

Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.

-

Quantitative Data from Early Clinical Evaluations

Early clinical trials in the 1960s established the superiority of Betamethasone 17-valerate over existing topical corticosteroids. While detailed data from the initial discovery phase is proprietary, published clinical comparisons provide quantitative insights into its efficacy.

| Study Type | Comparator | Primary Outcome | Result | Reference(s) |

| Double-blind, comparative | Fluocinolone Acetonide 0.025% | Improvement in eczema and psoriasis | Betamethasone 17-valerate 0.1% was equally or slightly more effective. | [10] |

| Vasoconstrictor Assay | Hydrocortisone 1% | Degree of skin blanching | Betamethasone 17-valerate was significantly more potent. | [1] |

| Clinical Trial (Dermatoses) | Mometasone (B142194) Furoate 0.1% | Reduction in signs and symptoms | Betamethasone valerate 0.1% (twice daily) showed comparable efficacy to mometasone furoate (once daily). More patients on betamethasone valerate discontinued (B1498344) due to lesion clearance. | [5] |

Conclusion

The development of Betamethasone 17-valerate was a significant milestone in dermatology, offering a potent and effective topical treatment for a wide range of inflammatory skin conditions. Its discovery was a result of systematic chemical modifications to the corticosteroid backbone, aimed at enhancing therapeutic efficacy while minimizing systemic side effects. The distinction between the highly active 17-valerate ester and its less potent 21-valerate isomer is critical for understanding its pharmacology and for the development of stable pharmaceutical formulations. The experimental protocols established during its evaluation, particularly the vasoconstrictor assay, have become standard methods in the field. The elucidation of its mechanism of action at the molecular level continues to inform the development of new anti-inflammatory therapies.

References

- 1. CN102659887A - Synthetic method of betamethasone 17-valerate - Google Patents [patents.google.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. Betamethasone - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. gskpro.com [gskpro.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. Betamethasone 17-valerate. A custom-made topical corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biopharmaservices.com [biopharmaservices.com]

- 10. DOUBLE-BLIND COMPARATIVE TRIAL OF BETAMETHASONE 17-VALERATE AND FLUOCINOLONE ACETONIDE OINTMENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

Betamethasone 21-valerate as a synthetic glucocorticoid

An In-depth Technical Guide to Betamethasone (B1666872) 21-Valerate as a Synthetic Glucocorticoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betamethasone 21-valerate is a potent synthetic glucocorticoid utilized extensively in dermatology for its significant anti-inflammatory, immunosuppressive, and antipruritic properties.[1][2][3] As a corticosteroid ester, its chemical structure is optimized for topical delivery, enabling effective management of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1] This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action through the glucocorticoid receptor signaling pathway, pharmacokinetic and pharmacodynamic profiles, and established experimental protocols for its evaluation. Quantitative data are summarized for clarity, and key processes are visualized through detailed diagrams to support advanced research and development.

Chemical and Physical Properties

This compound is the 21-pentanoate ester of betamethasone.[4] This esterification enhances its lipophilicity, which is a critical factor for topical absorption.[5] It is a white, crystalline powder that is practically insoluble in water but freely soluble in organic solvents like acetone (B3395972) and chloroform.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₇H₃₇FO₆ | [4] |

| Molecular Weight | 476.58 g/mol | [4] |

| CAS Number | 2240-28-0 | [4] |

| logP | 3.9 | [4][6] |

| Water Solubility | 0.06 mg/mL | [6] |

| Physical Form | White to practically white crystalline powder | [3] |

Mechanism of Action

The therapeutic effects of this compound are mediated through its interaction with intracellular glucocorticoid receptors (GR).[1][7] The mechanism involves a series of steps leading to the modulation of gene expression, which ultimately suppresses the inflammatory cascade.[1][8]

Genomic Pathway:

-

Cellular Entry and Receptor Binding: Due to its lipophilic nature, this compound diffuses across the cell membrane into the cytoplasm.[7] Here, it binds to the GR, causing a conformational change and dissociation of heat shock proteins.[7]

-

Nuclear Translocation: The activated steroid-receptor complex translocates into the nucleus.[1][7]

-

Gene Expression Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1][7] This interaction leads to:

-

Transactivation: Upregulation of the expression of anti-inflammatory proteins, such as lipocortin-1 (annexin-1).[1][7] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6][7]

-

Transrepression: Downregulation of the expression of pro-inflammatory genes that encode for cytokines (e.g., interleukins, TNF-α), chemokines, and enzymes like cyclooxygenase-2 (COX-2).[1][7]

-

This dual action of boosting anti-inflammatory signals while suppressing pro-inflammatory ones is the cornerstone of its potent anti-inflammatory effect.[7]

Caption: Glucocorticoid receptor signaling pathway for this compound.

Pharmacokinetics & Pharmacodynamics

Pharmacokinetics

-

Absorption: The extent of percutaneous absorption of topical this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle used in the formulation, and the use of occlusive dressings.[2][3] Inflammation and other skin diseases can increase absorption.[2][3] Occlusive dressings can substantially enhance penetration.[2][9]

-

Distribution: Once absorbed, it is distributed to tissues and binds to plasma proteins, primarily corticosteroid-binding globulin and albumin, in varying degrees.[2][10]

-

Metabolism: Betamethasone is metabolized in the liver through processes like 6β-hydroxylation and oxidation.[10]

-

Excretion: Metabolites are primarily eliminated through the urine.[10][11]

Table 2: Pharmacokinetic Parameters of Betamethasone

| Parameter | Value (in Camels) | Reference |

| Terminal Elimination Half-life (t½) | 7.17 h (median; range 6.93-7.58) | [12] |

| Cmax | 15.9 ng/mL (median; range 10.8-20.85) | [12] |

| Tmax | 0.5 h (median; range 0.25-0.75) | [12] |

Note: Data from a study in camels following intramuscular administration of a betamethasone formulation. Human pharmacokinetic data for topical this compound is less defined due to variability in percutaneous absorption.

Pharmacodynamics

The primary pharmacodynamic effect is its anti-inflammatory and immunosuppressive activity.[11][13] A key method for comparing the potency of topical corticosteroids is the vasoconstrictor assay, which measures the degree of skin blanching.[2][3] There is evidence suggesting a correlation between vasoconstrictor potency and therapeutic efficacy in humans.[2][3] Systemic exposure can lead to suppression of the hypothalamic-pituitary-adrenal (HPA) axis, a known effect of glucocorticoids.[13]

Table 3: In Vitro Activity of Betamethasone Valerate (B167501)

| Assay | Target/System | Value | Reference |

| Binding Inhibition IC₅₀ | ³H-dexamethasone binding to human epidermis | 5 nM | [14] |

| Binding Inhibition IC₅₀ | ³H-dexamethasone binding to mouse skin | 6 nM | [14] |

| HPA Axis Suppression IC₅₀ | Hydrocortisone suppression in camels | 0.09 ± 0.08 ng/mL | [12] |

Experimental Protocols

Evaluating the efficacy, safety, and bioavailability of topical this compound formulations requires a range of specialized in vitro and in vivo assays.

In Vitro Release Testing (IVRT)

Objective: To measure the rate of drug release from a semi-solid formulation. This is a critical quality control test.[15]

Methodology:

-

Apparatus: A vertical diffusion cell (Franz cell) is typically used.[15][16]

-

Membrane: An inert, synthetic membrane (e.g., cellulose (B213188) acetate) is placed between the donor and receptor chambers.[15]

-

Receptor Medium: The receptor chamber is filled with a medium in which the drug is soluble, such as a 60% ethanol/water mixture, maintained at a constant temperature (e.g., 32°C).[15]

-

Procedure: A precise amount of the this compound cream is applied to the membrane. At predetermined time intervals, samples are withdrawn from the receptor medium for analysis and replaced with fresh medium.

-

Quantification: The concentration of this compound in the samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[15][16]

-

Data Analysis: The cumulative amount of drug released per unit area is plotted against time, and the release rate (flux) is calculated from the slope of the linear portion of the curve.[15]

In Vitro Skin Permeation Testing (IVPT)

Objective: To assess the rate and extent of drug penetration into and across the layers of the skin.

Methodology:

-

Membrane: Excised human or animal (e.g., porcine) skin is mounted as the membrane, with the stratum corneum facing the donor chamber.[17][18]

-

Procedure: The protocol is similar to IVRT, with the formulation applied to the skin surface.

-

Analysis: At the end of the experiment, the skin is dismounted. The stratum corneum can be removed by tape stripping, and the remaining epidermis and dermis can be separated. The amount of drug in the receptor fluid, stratum corneum, epidermis, and dermis is quantified to build a comprehensive profile of skin penetration and retention.[19]

-

Quantification: LC-MS/MS is often used for its high sensitivity and specificity in quantifying the drug in biological matrices.[12][13]

Caption: Workflow for an In Vitro Skin Permeation Test (IVPT) using a Franz cell.

Vasoconstrictor Assay (VCA)

Objective: To assess the in vivo bioequivalence and potency of topical corticosteroid formulations.[20]

Methodology:

-

Subjects: Healthy human volunteers with normal skin are enrolled.

-

Procedure: Small, defined areas on the forearms are treated with the test and reference formulations for a specific duration (e.g., 6 hours).

-

Evaluation: After the application period, the formulation is removed. At specified time points post-removal, the degree of skin blanching (vasoconstriction) at each application site is visually assessed by trained evaluators using a standardized scale (e.g., 0-4).

-

Data Analysis: The blanching scores are plotted over time, and the area under the effect curve (AUEC) is calculated. Statistical analysis is performed to compare the bioequivalence of the formulations.

Structure-Activity Relationships

The high potency of this compound is not accidental but a result of deliberate structural modifications to the parent glucocorticoid molecule.

-

9α-Fluorine Atom: The addition of a fluorine atom at the 9α position significantly increases both glucocorticoid and anti-inflammatory activity.

-

16β-Methyl Group: This group eliminates the mineralocorticoid (salt-retaining) activity that is often an undesirable side effect of corticosteroids.[3]

-

C21-Valerate Ester: Esterification at the C21 position increases the lipophilicity of the molecule. This modification is crucial for enhancing penetration through the lipid-rich stratum corneum, thereby improving the delivery of the active drug to the target cells in the epidermis and dermis.[5]

Caption: Structure-activity relationships of this compound.

Conclusion

This compound remains a cornerstone of topical therapy for inflammatory dermatoses due to its potent and targeted mechanism of action. Its chemical design, characterized by fluorination and esterification, optimizes its anti-inflammatory efficacy and dermal penetration. A thorough understanding of its pharmacokinetics, pharmacodynamics, and the appropriate experimental models for its evaluation is essential for the development of safe, effective, and bioequivalent topical products. The methodologies and data presented in this guide serve as a foundational resource for researchers and developers in the field of dermatological pharmaceuticals.

References

- 1. What is the mechanism of Betamethasone Valerate? [synapse.patsnap.com]

- 2. Betamethasone Valerate Cream USP, 0.1% [dailymed.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. This compound | C27H37FO6 | CID 92922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. betamethasone valerate [drugcentral.org]

- 7. What is the mechanism of Betamethasone? [synapse.patsnap.com]

- 8. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficacy and safety of the Betamethasone valerate 0.1% plaster in mild-to-moderate chronic plaque psoriasis: a randomized, parallel-group, active-controlled, phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. m.youtube.com [m.youtube.com]

- 12. camelsandcamelids.com [camelsandcamelids.com]

- 13. benchchem.com [benchchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Skin penetration and metabolism of topical glucocorticoids in reconstructed epidermis and in excised human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comprehensive Evaluation of Betamethasone Valerate loaded Ethosomal Gel: Physiochemical and Ex-Vivo Permeation studies – Oriental Journal of Chemistry [orientjchem.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Quantification of Betamethasone 21-Valerate Using High-Performance Liquid Chromatography (HPLC)

Introduction

Betamethasone (B1666872) 21-valerate is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is a corticosteroid ester widely used in topical dermatological preparations to manage inflammatory skin conditions such as eczema and psoriasis.[3] Accurate and precise quantification of Betamethasone 21-valerate in raw materials and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | [2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate[4] |

| Molecular Formula | C₂₇H₃₇FO₆[4][5][6][7] |

| Molecular Weight | 476.58 g/mol [5][6][7][8] |

| CAS Number | 2240-28-0[4][5] |

Chromatographic Conditions and Method Parameters

A validated UHPLC method has been established for the determination of Betamethasone Valerate (B167501) (BMV).[9] The chromatographic separation is achieved using an isocratic mobile phase on a C18 column.[9] Dexamethasone acetate (B1210297) (DMA) can be utilized as a suitable internal standard.[9]

| Parameter | Condition |

| HPLC System | Ultra High-Performance Liquid Chromatography (UHPLC) System |

| Column | RP-C18, 30 mm x 2 mm i.d., 2.2 µm particle size[9] |

| Mobile Phase | Acetonitrile (B52724):Water (60:40, v/v)[9] |

| Flow Rate | 0.2 mL/min[9] |

| Column Temperature | 30 °C[9] |

| Injection Volume | 5 µL |

| UV Detection | 254 nm[9] |

| Internal Standard | Dexamethasone Acetate (DMA)[9] |

| Run Time | Approximately 2 minutes[9] |

Quantitative Data Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the routine analysis of Betamethasone Valerate.[9]

| Validation Parameter | Result |

| Linearity Range | 5 - 200 µg/mL[9] |

| Correlation Coefficient (r²) | > 0.999 |

| Recovery | 95 - 105%[9] |

| Precision (RSD%) | < 5%[9] |

| Retention Time (RT) | DMA: ~0.95 min, BMV: ~1.40 min[9] |

| Limit of Detection (LOD) | 0.46 µg/mL[10] |

| Limit of Quantification (LOQ) | 1.39 µg/mL[10] |

Experimental Protocol

This protocol outlines the steps for the preparation of solutions and the analytical procedure for the quantification of this compound.

1. Materials and Reagents

-

This compound Reference Standard

-

Dexamethasone Acetate (Internal Standard)

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade)

-

Methanol (B129727) (HPLC Grade)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Analytical balance

-

Syringe filters (0.45 µm)

2. Preparation of Solutions

-

Mobile Phase (Acetonitrile:Water, 60:40 v/v):

-

Measure 600 mL of acetonitrile and 400 mL of HPLC grade water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration before use.

-

-

Internal Standard Stock Solution (Dexamethasone Acetate, 500 µg/mL):

-

Accurately weigh approximately 25 mg of Dexamethasone Acetate.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

-

Standard Stock Solution (this compound, 500 µg/mL):

-

Accurately weigh approximately 25 mg of this compound Reference Standard.

-

Transfer it to a 50 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

-

Working Standard Solutions (for Calibration Curve):

-

Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 25, 50, 100, 150, 200 µg/mL).

-

To each calibration standard, add a fixed volume of the Internal Standard Stock Solution to obtain a constant concentration of the internal standard.

-

-

Sample Preparation:

-

Accurately weigh a portion of the sample containing approximately 10 mg of this compound.

-

Transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with methanol.

-

Pipette 5.0 mL of this solution into a 50 mL volumetric flask.

-

Add a fixed volume of the Internal Standard Stock Solution.

-

Dilute to volume with the mobile phase.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

-

3. HPLC Analysis

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard.

4. Calculation

Calculate the concentration of this compound in the sample using the ratio of the peak area of the analyte to the peak area of the internal standard and comparing it to the calibration curve generated from the working standard solutions.

Workflow Diagram

Caption: HPLC quantification workflow for this compound.

References

- 1. Betamethasone Valerate | C27H37FO6 | CID 16533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Betamethasone valerate - Wikipedia [en.wikipedia.org]

- 4. This compound | C27H37FO6 | CID 92922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Development and validation of an UHPLC method for the determination of betamethasone valerate in cream, gel, ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]

Application Notes and Protocols for the LC-MS/MS Analysis of Betamethasone 21-Valerate in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with anti-inflammatory and immunosuppressive properties. It is widely used in topical preparations for the treatment of various skin disorders. Accurate and sensitive quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring to ensure its safety and efficacy. This document provides a detailed application note and protocol for the analysis of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

The use of a stable isotope-labeled internal standard is recommended to ensure the accuracy and precision of the analytical method by compensating for matrix effects and variations during sample processing.[1]

Experimental Protocols

This section details the methodology for the sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound in plasma.

Materials and Reagents

-

This compound reference standard

-

Betamethasone-d4 (or other suitable deuterated analog) as an internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate (B1210297)

-

Formic acid, analytical grade

-

Ultrapure water

-

Drug-free human plasma

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective method for extracting corticosteroids from biological matrices.

-

Spiking: To 200 µL of plasma sample in a polypropylene (B1209903) tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Betamethasone-d4 in methanol). For calibration standards and quality control samples, add the corresponding spiking solutions of this compound.

-

Extraction: Add 1 mL of ethyl acetate to the plasma sample.

-

Vortexing: Vortex the tubes for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Liquid Chromatography (LC) Conditions

A reversed-phase HPLC system is used for the separation of this compound and its internal standard.

| Parameter | Value |

| Column | C18 or C8 column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Start at 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry (MS) Conditions

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Collision Gas | Argon |

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound. Note: The following data are representative for corticosteroids and should be validated for this compound in your laboratory.

Table 1: MRM Transitions for this compound and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 477.3 | 355.2 | 10 |

| Betamethasone-d4 (IS) | 397.3 | 377.2 | 12 |

Table 2: Method Validation Parameters (Representative)

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% Recovery) | 85 - 115% |

| Matrix Effect | Minimal |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for plasma sample preparation and LC-MS/MS analysis.

Logic of Internal Standard Usage

Caption: The logic of using an internal standard for accurate quantification.

References

Application Notes and Protocols for Betamethasone 21-Valerate Topical Formulation in Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Betamethasone 21-valerate in topical formulations for psoriasis research. This document covers the underlying pathophysiology of psoriasis, the mechanism of action of this compound, and detailed experimental protocols for in vivo and in vitro models to assess its efficacy.

Introduction to Psoriasis and this compound

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The pathogenesis involves a complex interplay between immune cells and keratinocytes, driven by pro-inflammatory cytokines. Key signaling pathways implicated in psoriasis include the TNF-α, IL-23/IL-17, and JAK-STAT pathways, which lead to the characteristic skin lesions.

This compound is a potent synthetic corticosteroid used topically to manage inflammatory skin conditions like psoriasis. Its therapeutic effects are attributed to its anti-inflammatory, immunosuppressive, and antiproliferative properties.

Mechanism of Action

This compound exerts its effects through genomic and non-genomic pathways. Upon penetrating the skin, it binds to cytosolic glucocorticoid receptors (GR). This complex then translocates to the nucleus and modulates gene expression.

Key molecular actions include:

-

Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This leads to the downregulation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.

-

Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins like lipocortin-1 (annexin A1), which inhibits phospholipase A2, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

These actions collectively reduce the inflammatory cell infiltrate, decrease keratinocyte proliferation, and alleviate the symptoms of psoriasis.

Signaling Pathways in Psoriasis and Glucocorticoid Intervention

The following diagrams illustrate the key signaling pathways in psoriasis and the mechanism of action of this compound.

Experimental Protocols

Preparation of 0.1% this compound Topical Formulation (Oil-in-Water Cream)

This protocol describes the preparation of a basic oil-in-water (o/w) cream for preclinical research.

Materials:

-

This compound powder

-

Oil Phase:

-

Cetostearyl alcohol (emulsifier and thickener)

-

White soft paraffin (B1166041) (emollient)

-

Liquid paraffin (emollient)

-

-

Aqueous Phase:

-

Purified water

-

Glycerin (humectant)

-

Preservative (e.g., phenoxyethanol)

-

-

Equipment:

-

Beakers

-

Water bath

-

Homogenizer or high-shear mixer

-

St

-

Application Notes and Protocols for Testing Betamethasone 21-Valerate Efficacy in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction: Betamethasone 21-valerate is a potent synthetic glucocorticoid corticosteroid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used topically to manage inflammatory skin conditions such as eczema, dermatitis, and psoriasis.[1][3] The efficacy of this compound stems from its action as an agonist for the glucocorticoid receptor (GR).[2] Upon binding, the activated receptor complex translocates to the nucleus and modulates the expression of a wide array of genes, leading to a reduction in the inflammatory response.[1][2] These application notes provide detailed protocols for in vitro cell-based assays to quantify the potency and efficacy of this compound, which are essential for drug discovery, characterization, and quality control.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound, being lipophilic, diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm.[2] This binding event causes a conformational change in the GR, leading to its dissociation from a complex of chaperone proteins, such as heat shock proteins (HSPs). The activated drug-receptor complex then dimerizes and translocates into the nucleus.[1][2]

Within the nucleus, the GR dimer interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[1] This interaction leads to two primary outcomes:

-

Transactivation: The upregulation of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]

-

Transrepression: The downregulation of pro-inflammatory gene expression. This is often achieved by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are central to the inflammatory cascade.[1] This leads to reduced production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like COX-2.[1][4]

Assay 1: Glucocorticoid Receptor (GR) Transactivation Assay

Application Note: This in vitro bioassay is a fundamental tool for quantifying the potency and efficacy of glucocorticoids. It measures the ability of a compound to activate the GR and induce the expression of a reporter gene (e.g., luciferase) that is under the control of GREs.[5] The resulting luminescence is directly proportional to the level of GR activation. This assay is critical for determining the EC50 value of this compound, providing a quantitative measure of its potency.

Experimental Workflow Diagram:

Protocol:

-

Cell Line: Human Embryonic Kidney (HEK293T) cells are commonly used due to their high transfection efficiency.

-

Reagents:

-

HEK293T cells

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine™ 3000)

-

Human Glucocorticoid Receptor (hGR) expression plasmid

-

GRE-luciferase reporter plasmid

-

Control plasmid for normalization (e.g., Renilla luciferase)

-

This compound

-

Dexamethasone (as a positive control)

-

Luciferase Assay System

-

96-well white, clear-bottom plates

-

Procedure:

-

Cell Seeding (Day 1): Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[5]

-

Transfection (Day 2):

-

Prepare transfection complexes in Opti-MEM according to the manufacturer's protocol, including the hGR expression plasmid, the GRE-luciferase reporter plasmid, and a normalization control plasmid.[5]

-